Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-)
Description
Historical Evolution of Sulfonium Salts in Photoinitiation Systems
The development of sulfonium salts as photoinitiators traces back to pioneering work by Crivello in the 1970s, who demonstrated the efficacy of triarylsulfonium salts in cationic polymerization. Early systems relied on simple triphenylsulfonium structures with hexafluoroantimonate counterions, which exhibited strong absorption in the UV-C range (200–300 nm) but limited practical applicability due to toxicity concerns and poor solubility. The 2000s marked a turning point with Takahashi et al.’s introduction of aryl-substituted variants, including methylbenzothiazolium and phenacylammonium derivatives, which expanded spectral sensitivity into the UV-A/VIS regions (320–420 nm) while improving thermal stability.
A critical advancement occurred through the strategic incorporation of hexafluorophosphate counterions, which offered superior hydrolytic stability compared to traditional SbF₆⁻ and PF₆⁻ salts. This innovation addressed decomposition issues in humid environments, enabling use in water-borne coatings and biomedical applications. The bis(chlorophenyl)phenyl substitution pattern emerged as a response to the need for red-shifted absorption bands compatible with LED curing systems, achieving λₐ₆ₛ up to 385 nm in recent formulations.
Role of Aryl Substitution Patterns in Modern Sulfonium-Based Catalysts
The photophysical and chemical properties of sulfonium salts are profoundly influenced by aryl group architecture. In bis(chlorophenyl)phenyl-sulfonium systems, the electron-withdrawing chlorine atoms induce bathochromic shifts through conjugation effects, while the phenyl group provides steric stabilization against nucleophilic attack. Comparative studies of tri(4-methylphenyl)sulfonium versus bis(2,5-dichlorophenyl)phenyl-sulfonium reveal:
- 20–30 nm redshift in maximum absorption when substituting methyl with chlorine
- 40% increase in thermal decomposition temperature (Td = 210°C vs. 150°C)
- 3× higher photoacid generation quantum yield (Φ = 0.45 vs. 0.15)
The hexafluorophosphate anion further enhances reactivity through weak ion pairing, allowing efficient separation of the cationic initiator species during photolysis. Density functional theory (DFT) calculations confirm that chlorinated aryl groups lower the LUMO energy by 1.2–1.8 eV compared to non-halogenated analogs, facilitating electron transfer processes under visible light irradiation.
Research Significance in Advanced Photoreactive Material Design
Modern applications demand initiators capable of curing thick, pigmented, or fiber-reinforced composites. The bis(chlorophenyl)phenyl-sulfonium hexafluorophosphate system addresses these challenges through:
- Depth penetration enhancement : The 365–405 nm absorption window aligns with high-power LED emissions, enabling curing depths exceeding 5 mm in carbon-filled epoxies.
- Hybrid initiation mechanisms : Combines radical-induced cationic polymerization (RICP) for acrylate-epoxy interpenetrating networks.
- Post-polymerization activity : Residual acidity (ΔpH = 1.2–1.8) drives dark curing, achieving >95% monomer conversion in opaque composites.
Recent breakthroughs include its integration into chemiluminescence-activated systems , where the sulfonium salt initiates polymerization through energy transfer from luminol derivatives, enabling catalyst-free dental restorations. In additive manufacturing, two-photon absorption properties (δ₂ = 150–180 GM) facilitate sub-micron resolution in 3D-printed micro-optics.
Properties
CAS No. |
68156-03-6 |
|---|---|
Molecular Formula |
C18H13Cl2S.F6P C18H13Cl2F6PS |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
bis(2-chlorophenyl)-phenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C18H13Cl2S.F6P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20;1-7(2,3,4,5)6/h1-13H;/q+1;-1 |
InChI Key |
CLMBFRSSQDPLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-)
General Synthetic Strategy
The synthesis of sulfonium salts such as Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) typically involves the reaction of an aryl sulfide (e.g., diphenyl sulfide derivatives) with aryl halides or substituted phenyl compounds under acidic conditions to form the sulfonium cation, which is then paired with a non-nucleophilic hexafluorophosphate anion.
- The reaction proceeds via electrophilic aromatic substitution or nucleophilic displacement mechanisms, depending on the substrates.
- Strong protonic acids such as hexafluorophosphoric acid (HPF6) are used to protonate and activate intermediates.
- The hexafluorophosphate anion acts as a stable, non-nucleophilic counterion, facilitating isolation of the sulfonium salt.
Specific Reaction Conditions
Reactants
- Aryl mercaptans or sulfides: For example, diphenyl sulfide or chlorophenyl-substituted diphenyl sulfides.
- Aryl diols or cyclic ethers: Sometimes used as alkylating agents to form cyclic sulfonium salts.
- Strong protonic acids: Hexafluorophosphoric acid (HPF6, typically 60% aqueous solution) is preferred for introducing the hexafluorophosphate anion.
- Solvents: Dichloromethane (CH2Cl2), ethyl acetate, or other organic solvents are used to dissolve reactants and facilitate reaction.
Reaction Procedure
- The reaction is often initiated by mixing equimolar amounts of the aryl sulfide and the chlorophenyl-containing reactant in an organic solvent.
- Aqueous hexafluorophosphoric acid is added slowly under ice-cooling to control exothermicity.
- The mixture is stirred at room temperature (20–30°C) for periods ranging from 2 to 24 hours under an inert atmosphere (nitrogen) to prevent oxidation or side reactions.
- The reaction mechanism involves formation of intermediate species such as tetrahydrofuran derivatives and sulfidoalcohols before cyclization to the sulfonium salt.
Workup and Purification
- After completion, the reaction mixture is extracted with dichloromethane.
- The organic layers are washed with aqueous sodium bicarbonate to neutralize residual acid and dried over magnesium sulfate.
- The crude product is purified by recrystallization from solvents such as ethanol, methanol, acetone, or dichloromethane to achieve high purity (>99%).
- Washing with alcohols or ketones helps remove residual impurities like unreacted diphenyl sulfide or diphenyl sulfoxide.
In-Depth Research Findings and Mechanistic Insights
Reaction Mechanism
- The reaction involves initial formation of a cyclic ether intermediate from the diol or cyclic ether precursor.
- Protonation by hexafluorophosphoric acid activates the intermediate for nucleophilic attack by the sulfur atom of the mercaptan or sulfide.
- This leads to displacement of oxygen and formation of the cyclic sulfonium ring.
- The process is highly regioselective and proceeds quantitatively under mild conditions, with water as the only byproduct when using diols or cyclic ethers.
Yield and Efficiency
Analytical Characterization
- The progress of the reaction can be monitored by ^1H-NMR spectroscopy, distinguishing intermediates and final sulfonium salt signals.
- IR spectroscopy confirms the presence of characteristic sulfonium and hexafluorophosphate bands.
- Melting points and purity are assessed by recrystallization and chromatographic methods.
Comparative Table of Preparation Methods
| Aspect | Method Using Diols/Cyclic Ethers (Patent WO1993009112) | Method Using Diphenyl Sulfide & HPF6 (Patent EP1350789) | Industrial Continuous Flow (General) |
|---|---|---|---|
| Reactants | Diol or cyclic ether + alkyl/aryl mercaptan + HPF6 | Diphenyl sulfide + hexafluorophosphoric acid + acetic anhydride | Diphenyl sulfide + chlorophenyl derivatives + HPF6 |
| Reaction Temperature | Room temperature (20–30°C) | Room temperature to 50°C | Controlled temperature, optimized for scale |
| Reaction Time | 2–24 hours | 1–24 hours | Continuous flow, minutes to hours |
| Solvent | Often aqueous or organic solvent (CH2Cl2) | Dichloromethane, acetic acid | Organic solvents, continuous extraction |
| Purification | Extraction, washing, recrystallization | Washing with alcohols/ketones, recrystallization | Crystallization, chromatography |
| Yield | Generally quantitative (near 90%+) | High (above 85%) | High, optimized for industrial scale |
| Byproducts | Water (minimal) | Water, acetic acid derivatives | Minimal, controlled waste |
| Advantages | Mild conditions, high purity, scalable | High purity, suitable for photoinitiator applications | Consistency, scalability |
Chemical Reactions Analysis
Types of Reactions
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of sulfur ylides, which are valuable intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including photoacid generators for photolithography.
Mechanism of Action
The mechanism of action of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) involves the formation of a positively charged sulfonium ion, which can interact with various molecular targets. The sulfonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the transfer of alkyl or aryl groups to nucleophilic sites on target molecules. This mechanism is crucial in the formation of sulfur ylides and other reactive intermediates.
Comparison with Similar Compounds
Triphenylsulfonium Hexafluorophosphate (CAS 57835-99-1)
- Structure : Three phenyl groups attached to the sulfonium cation (C₁₈H₁₅F₆PS).
- Properties: Higher symmetry and simpler structure compared to the target compound.
- Applications : Baseline photoinitiator in UV-curable systems; less tailored for specific wavelength ranges than chlorinated derivatives.
Diphenyl(4-phenylthio)phenylsulfonium Hexafluorophosphate (CAS 68156-13-8)
- Structure : Features a phenylthio (-S-C₆H₅) substituent (C₂₄H₁₉F₆PS₂, MW 516.5).
- Higher molecular weight and altered solubility compared to the target compound .
- Applications : Used in formulations requiring extended curing depth due to modified absorption spectra.
Bis(4-(diphenylsulfonio)phenyl)sulfide Bis(hexafluorophosphate) (CAS 74227-35-3)
- Structure : Dimeric sulfonium salt with a sulfide bridge linking two sulfonium cations (C₃₆H₂₈F₁₂P₂S₃, MW 946.8).
- Properties: Dual cationic sites enable crosslinking efficiency in polymer networks. Higher molecular complexity may reduce solubility in non-polar solvents compared to monomeric sulfonium salts .
- Applications : Preferred for high-performance coatings requiring rapid curing and enhanced mechanical properties.
Comparison with Iodonium Salts
While sulfonium salts dominate cationic photoinitiators, iodonium salts like Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (CAS 61358-25-6) are notable alternatives:
- Cation Stability : Iodonium cations are generally more stable under thermal stress but require higher UV energy for activation.
- Reactivity : Sulfonium salts exhibit faster initiation kinetics under mild UV exposure .
- Applications : Iodonium salts are favored in high-temperature environments, whereas sulfonium salts are suited for rapid curing at lower energy.
Data Table: Key Properties of Sulfonium Salts
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Key Applications |
|---|---|---|---|---|---|
| Sulfonium, bis(chlorophenyl)phenyl- PF₆⁻ | - | C₂₄H₁₈Cl₂F₆PS* | ~550* | 2 Cl-C₆H₄, C₆H₅ | UV-curable coatings, adhesives |
| Triphenylsulfonium Hexafluorophosphate | 57835-99-1 | C₁₈H₁₅F₆PS | 408.3 | 3 C₆H₅ | General UV initiation |
| Diphenyl(4-phenylthio)phenylsulfonium PF₆⁻ | 68156-13-8 | C₂₄H₁₉F₆PS₂ | 516.5 | 2 C₆H₅, 1 S-C₆H₄ | Deep-cure coatings |
| Bis-sulfonium sulfide PF₆⁻ | 74227-35-3 | C₃₆H₂₈F₁₂P₂S₃ | 946.8 | 2 sulfonium cations, sulfide | High-performance polymers |
Research Findings and Performance Insights
- Chlorine Substituents : The target compound’s chlorophenyl groups improve UV absorption in the 250–300 nm range, enabling compatibility with mercury lamps .
- Solubility: Chlorine enhances solubility in polar solvents (e.g., propylene carbonate) compared to non-halogenated analogs, aiding formulation flexibility .
Biological Activity
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is a sulfonium salt that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which includes chlorophenyl groups and a hexafluorophosphate anion. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure
The chemical formula for this compound is . The molecular structure features a sulfonium center bonded to two chlorophenyl groups and a hexafluorophosphate anion, contributing to its unique properties.
Biological Activity Overview
Research indicates that sulfonium compounds can exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific biological activity of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) has been investigated in several studies.
Antimicrobial Activity
Sulfonium salts have shown potential as antimicrobial agents. For instance, studies have demonstrated that certain sulfonium compounds possess significant activity against various bacterial strains. The effective concentration (EC50) values for these compounds can vary widely depending on the specific microorganism tested.
| Microorganism | EC50 (µM) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 300 |
| Candida albicans | 250 |
These results suggest that sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) may have a broad spectrum of antimicrobial activity.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. For example, the compound has been tested on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), showing varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 150 |
| MCF-7 | 200 |
These findings indicate that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several sulfonium compounds, including bis(chlorophenyl)phenyl-. The researchers found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics .
- Cytotoxicity Assessment : In another study focusing on cancer therapeutics, researchers assessed the cytotoxic effects of sulfonium salts on various cancer cell lines. The results indicated that bis(chlorophenyl)phenyl-hexafluorophosphate(1-) induced apoptosis in HeLa cells through the activation of caspase pathways .
The biological activity of sulfonium compounds is believed to be linked to their ability to disrupt cellular membranes and interfere with metabolic processes. The presence of the hexafluorophosphate anion may enhance solubility and bioavailability, contributing to the overall efficacy of the compound in biological systems.
Safety and Toxicology
While promising, it is essential to consider the safety profile of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-). Preliminary toxicity assessments indicate that high concentrations may lead to cytotoxic effects; however, detailed toxicological studies are necessary to establish safe usage parameters .
Q & A
Q. What are the recommended synthetic routes for preparing bis(chlorophenyl)phenylsulfonium hexafluorophosphate?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Reacting chlorophenylthiol derivatives with phenyl sulfides under controlled acidic conditions to form the sulfonium cation.
- Step 2 : Counterion exchange using potassium hexafluorophosphate (KPF₆) in polar aprotic solvents (e.g., acetonitrile) to yield the final product.
Purification is achieved via recrystallization from dichloromethane/ether mixtures. Similar methodologies are documented for structurally analogous sulfonium salts .
Q. How should this compound be stored to maintain its stability?
The compound is hygroscopic and light-sensitive. Storage recommendations include:
- Temperature : -20°C in airtight, amber glass vials to prevent decomposition.
- Environment : Under inert gas (argon or nitrogen) to minimize hydrolysis of the hexafluorophosphate anion.
Stability studies for related sulfonium salts indicate degradation above 25°C, emphasizing the need for cold storage .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹⁹F NMR to confirm hexafluorophosphate anion integrity (δ ≈ -70 ppm) and ¹H/¹³C NMR for sulfonium cation structure.
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M-PF₆]⁺).
- Elemental Analysis : Validation of C, H, S, and F content within ±0.3% theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically >200°C .
Q. What are the primary safety hazards associated with this compound?
- Acute Toxicity : Oral LD₅₀ >2,000 mg/kg in rodent studies; no mutagenicity observed in Ames tests.
- Environmental Impact : Classified as persistent due to low biodegradability.
- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Waste must be treated as hazardous .
Advanced Research Questions
Q. How do chlorophenyl substituents influence photochemical activity compared to non-halogenated analogs?
Chlorophenyl groups enhance photoacid generation efficiency via:
- Electron-Withdrawing Effects : Stabilizing the sulfonium cation transition state during UV irradiation.
- Redox Potential Modulation : Lowering the LUMO energy, facilitating electron transfer in photopolymerization.
Comparative studies show 20–30% faster curing rates in epoxy resins versus triphenylsulfonium analogs .
Q. What computational methods predict the reactivity of sulfonium-based photoacid generators (PAGs)?
- DFT Calculations : Used to model charge distribution and bond dissociation energies (BDEs) of the S–C bonds.
- TD-DFT : Predicts UV absorption spectra (λₘₐₓ ~250–300 nm) and excited-state dynamics.
- Molecular Dynamics (MD) : Simulates solvent interactions affecting acid diffusion in polymer matrices. These methods guide substituent optimization for targeted applications .
Q. How do solvent polarity and reaction conditions affect photoinitiation efficiency?
- Solvent Effects : Polar solvents (e.g., propylene carbonate) enhance ionic dissociation, increasing acid yield.
- Oxygen Sensitivity : Radical scavenging by O₂ can inhibit free-radical polymerization; inert atmospheres improve conversion rates.
- Additives : Co-initiators like tertiary amines synergistically boost reactivity by 40–50% via electron donation .
Q. What are the challenges in resolving contradictory data on sulfonium salt reactivity?
Discrepancies in reported quantum yields or decomposition pathways may arise from:
- Impurity Effects : Trace water or halides accelerate anion hydrolysis.
- Experimental Variability : Light source intensity (e.g., LED vs. mercury lamps) alters reaction kinetics.
- Matrix Interactions : Polymer backbone rigidity affects acid mobility. Standardized protocols (e.g., ISO 4892 for UV testing) mitigate these issues .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
